Muscopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

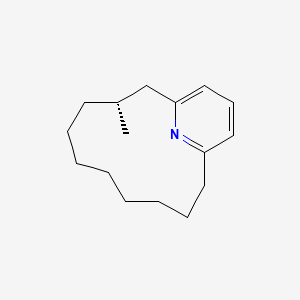

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKABOILQOFDL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964514 | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-08-6 | |

| Record name | Muscopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Muscopyridine

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Muscopyridine, a key odoriferous constituent of natural musk.[1] This document is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development, offering a centralized resource of its structural, physical, and spectroscopic data, alongside relevant experimental methodologies and potential areas for biological investigation.

Compound Identification and Structure

This compound is a macrocyclic compound classified as a metapyridinophane.[2][3] Its unique structure, featuring a pyridine ring integrated into a large carbon framework, is responsible for its characteristic animalic and pyridinic scent.[2][3] The definitive structural and identification parameters are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | [4] |

| CAS Number | 501-08-6 | [4] |

| Molecular Formula | C₁₆H₂₅N | [3][5] |

| Molecular Weight | 231.38 g/mol | [4] |

| Canonical SMILES | C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | [4] |

| InChI | InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | [4] |

| InChIKey | IMNKABOILQOFDL-CQSZACIVSA-N | [4] |

Physicochemical Properties

The key physicochemical properties of this compound have been determined through various analytical methods. These quantitative data are crucial for understanding its behavior in different chemical and biological systems, guiding its application in fragrance formulation, and exploring its potential as a therapeutic agent.

| Property | Value | Conditions | Reference |

| Boiling Point | 138-143 °C | at 2.2 mmHg | [3][5] |

| Melting Point | Not available | - | |

| Density | 0.9669 g/cm³ | at 25 °C | [3][5] |

| Refractive Index (n_D) | 1.5206 | at 25 °C | [3][5] |

| Optical Rotation | +13.3° | - | [3][5] |

| Log P (o/w) | 5.86 / 5.6 | - | [3][4][5] |

| pKa (Conjugate Acid) | Not experimentally determined. For context, the pKa of the conjugate acid of pyridine is approximately 5.23-5.25. | - | [6][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The molecular ion peak is observed at m/z 231.38, corresponding to its molecular weight. Common fragmentation patterns include the loss of methyl groups (resulting in a peak at m/z 216) and cleavage of the macrocyclic ring.

-

Infrared (IR) Spectroscopy: Key spectral features include a C=N stretching vibration at approximately 1600 cm⁻¹ characteristic of the pyridine ring, and C-H stretching vibrations in the 2800–3000 cm⁻¹ range, corresponding to the aliphatic and aromatic regions of the molecule.

Experimental Protocols and Methodologies

The determination of the physicochemical properties listed above relies on established laboratory techniques. While specific protocols for this compound are not widely published, the following general methodologies are applicable.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid can be determined using a small sample volume with a micro-reflux apparatus or a Thiele tube.[8][9]

-

Sample Preparation: A small volume of the liquid is placed in a test tube or fusion tube.[10] For the Thiele tube method, a capillary tube, sealed at one end, is inverted and placed inside the sample tube.[8][10]

-

Heating: The apparatus is heated gently in an oil bath or heating block.[9]

-

Observation: As the liquid heats, vapor will begin to condense on the cooler parts of the tube, forming a reflux ring.[9] In the Thiele tube method, a steady stream of bubbles will emerge from the inverted capillary tube once the boiling point is exceeded.[8]

-

Measurement: The temperature is recorded when the reflux ring is stable, or in the Thiele tube method, at the precise moment the liquid re-enters the capillary tube upon cooling.[8][9] This temperature corresponds to the boiling point at the recorded atmospheric pressure.

Octanol-Water Partition Coefficient (Log P) Determination

The "shake-flask" method is a standard procedure for experimentally determining the Log P value, which measures a compound's lipophilicity.[11][12]

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are pre-saturated with each other for 24 hours to ensure thermodynamic equilibrium.[12][13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[12]

-

Quantification: The concentration of this compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.[11]

Workflows and Potential Biological Pathways

While this compound is primarily known as a fragrance component, its presence in traditional Chinese medicine suggests potential bioactive properties.[14][15] To facilitate further research, this section provides visualizations of a relevant extraction workflow and highlights signaling pathways associated with a related musk compound, Muscone.

Potential Signaling Pathways for Investigation

Direct research on the signaling pathways modulated by this compound is limited. However, studies on Muscone, the primary active and odorous component of musk, have shown significant activity in various cellular signaling cascades.[16][17][18] These findings provide a strong rationale for investigating this compound for similar effects.

Notably, Muscone has been demonstrated to inhibit angiotensin II-induced cardiac hypertrophy by modulating the STAT3, MAPK (including ERK, JNK, and p38), and TGF-β/SMAD signaling pathways.[16] It has also been shown to attenuate oxidative stress in Schwann cells by reducing the activity of the NF-κB pathway via the IL-1R1 receptor.[19] Given the structural and origin-based relationship between Muscone and this compound, these pathways represent promising targets for future pharmacological studies of this compound.

References

- 1. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. This compound | C16H25N | CID 193306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscone ameliorates diabetic peripheral neuropathy through activating AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Experimental Study on Muscone Reducing NF-κB Pathway Activity by Targeting IL-1R1 to Attenuate Oxidative Stress Injury in Schwann Cells [jove.com]

The Scent of Discovery: A Technical Guide to the Isolation of Muscopyridine from Musk Deer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscopyridine, a nitrogen-containing macrocyclic compound, is a key contributor to the characteristic odor of natural musk, a substance highly valued in traditional medicine and perfumery. Historically sourced from the musk gland of the male musk deer (Moschus moschiferus), the isolation and characterization of this compound have been pivotal in understanding the chemical composition of this complex animal secretion. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols derived from foundational research, quantitative data, and a visual representation of the isolation workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique chemical entities found in animal-derived traditional medicines.

Introduction: The Allure of Musk and the Discovery of this compound

For centuries, natural musk has been a prized ingredient in traditional medicinal preparations and luxury fragrances.[1][2] Its complex and persistent aroma is attributed to a mixture of compounds, with the macrocyclic ketone muscone being the most well-known constituent. However, the full olfactory profile of musk is shaped by a symphony of molecules, including the nitrogenous compound, this compound.

The initial isolation and characterization of this compound were accomplished by Prelog et al. This pioneering work involved the meticulous extraction and purification of this unique pyridine derivative from crude musk, revealing its contribution to the overall scent profile of the natural product.[3][4][5][6] this compound is an unusual metapyridinophane that, along with muscone, completes the animalistic character of musk.[3][4][5][6]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of classical chemical methods and modern spectroscopic techniques. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₅N | [4][5] |

| Molecular Weight | 231.38 g/mol | [4][5] |

| Appearance | Colorless oil | [6] |

| Boiling Point | 138-143 °C at 2.2 mmHg | [4][5] |

| Refractive Index (n²⁵) | 1.5206 | [4][5] |

| Density (d²⁵) | 0.9669 g/cm³ | [4][5] |

| Optical Rotation ([α]²⁵) | +13.3° | [4][5] |

| Spectroscopic Data | UV, IR, MS, and ¹H-NMR data have been used for structural confirmation. | [7] |

Experimental Protocol: Isolation of this compound from Natural Musk

The following protocol is a detailed methodology for the isolation of this compound based on the classical acid-base extraction method.

3.1. Materials and Equipment

-

Crude musk grains

-

Diethyl ether

-

Tartaric acid

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Potassium hydroxide (KOH)

-

Anhydrous sodium sulfate

-

Soxhlet extractor

-

Separatory funnels

-

Rotary evaporator

-

Distillation apparatus

-

pH meter or pH indicator strips

-

Standard laboratory glassware

3.2. Extraction of Crude Musk

-

A sample of crude musk (e.g., 2 kg) is subjected to exhaustive extraction with diethyl ether in a Soxhlet apparatus. This initial step separates the ether-soluble components, including this compound and other fragrant molecules, from the insoluble matrix.[3][4][5][6]

-

The resulting ether extract is collected for the subsequent acid-base extraction.

3.3. Acidic Extraction of this compound

-

The ether extract is transferred to a large separatory funnel.

-

An aqueous solution of tartaric acid is added to the separatory funnel, and the mixture is shaken vigorously. The layers are allowed to separate, and the aqueous layer is collected. This step is repeated multiple times to ensure complete extraction of the basic this compound into the acidic aqueous phase as its tartrate salt.

-

Following the tartaric acid extractions, the ether layer is further extracted with a 10% aqueous solution of hydrochloric acid.[3][4][5][6] The aqueous layers are collected and combined with the tartaric acid extracts.

3.4. Basification and Re-extraction

-

The combined acidic aqueous extracts are carefully made alkaline by the dropwise addition of a potassium hydroxide (KOH) solution until a strongly basic pH is achieved. This step liberates the free base of this compound.[3][4][5][6]

-

The alkaline aqueous solution is then transferred to a separatory funnel and extracted multiple times with fresh diethyl ether. This compound, now in its free base form, will partition back into the organic phase.

3.5. Purification and Isolation

-

The combined ether extracts are washed with water to remove any residual salts and then dried over anhydrous sodium sulfate.

-

The dried ether solution is filtered, and the ether is removed under reduced pressure using a rotary evaporator, yielding a residual oil.[3][4][5][6]

-

The final purification is achieved by distillation of the residual oil under reduced pressure. This compound is collected as a colorless oil.[3][4][5][6]

3.6. Yield

The reported yield of this compound from this process is approximately 0.75 g from 2 kg of crude musk, which corresponds to a yield of about 0.04%.[3][4][5][6]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from musk deer.

Caption: Workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The methodologies developed by early researchers not only led to the identification of a key fragrance component of natural musk but also provided a framework for the extraction of alkaloids from complex biological matrices. The data and protocols presented in this guide offer a valuable resource for contemporary scientists, enabling further research into the biological activities and potential therapeutic applications of this compound and other related compounds. As the ethical and conservation concerns surrounding the use of animal-derived products continue to grow, the knowledge of these natural compounds can also inform the development of synthetic alternatives and novel molecular scaffolds for drug discovery.

References

- 1. jocpr.com [jocpr.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

Muscopyridine CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Muscopyridine, a naturally occurring pyridine alkaloid and a constituent of musk. This document consolidates critical data on its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and isolation.

Chemical Identity and Structure

This compound, a significant component of natural musk, is characterized by the following identifiers and structural details.

CAS Number: 501-08-6

Chemical Structure:

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene

Image Credit: National Center for Biotechnology Information. PubChem Compound Summary for CID 193306, this compound. --INVALID-LINK--. Accessed [Current Date].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N | [1][2] |

| Molecular Weight | 231.38 g/mol | [1] |

| Boiling Point | 138-143 °C at 2.2 mmHg | |

| Refractive Index (n D²⁵) | 1.5206 | |

| Density (d²⁵) | 0.9669 g/cm³ | |

| Optical Rotation ([α]D²³) | +17.4° | |

| logP | 5.6 | [1] |

Experimental Protocols

This section details established methodologies for the isolation and synthesis of this compound, providing a foundation for its laboratory preparation and study.

Isolation from Natural Musk

This compound can be isolated from the glandular secretions of the male musk deer (Moschus moschiferus). The following protocol is based on the classical method described by Prelog et al.

Protocol:

-

Extraction: Exhaustively extract crude musk with an aqueous solution of tartaric acid followed by 10% hydrochloric acid.

-

Basification: Make the filtered aqueous solutions alkaline with potassium hydroxide (KOH).

-

Solvent Extraction: Extract the alkaline solution with diethyl ether.

-

Concentration: Distill off the ether to obtain a residue and an oil.

-

Distillation: Distill the oil under reduced pressure to yield this compound. This process typically yields about 0.75 g of this compound from 2 kg of crude musk.

Total Synthesis of this compound

Several total synthesis routes for this compound have been reported. One notable approach involves a multi-step process starting from cyclododecanone.

Key Steps:

-

Stobbe Condensation: React cyclododecanone to form a bicyclic hydrocarbon intermediate.

-

Cyclization, Decarboxylation, and Wolff-Kishner Reduction: Further modify the intermediate.

-

Schmidt Reaction: Treat the resulting compound with hydrazoic acid.

-

Dehydrogenation: Dehydrogenate the product to yield a mixture of 2,3- and 2,6-decamethylenepyridines.

-

N-Oxide Formation and Rearrangement: Convert the 2,6-isomer to its N-oxide and rearrange it.

-

Hydrolysis and Oxidation: Hydrolyze and then oxidize the rearranged product to a ketone.

-

Methylation and Wolff-Kishner Reduction: Complete the synthesis by direct methylation and a final Wolff-Kishner reduction to yield racemic this compound.

A more recent one-step preparation involves a cross-coupling method. This is achieved by the slow, dropwise addition of a THF solution of a di-Grignard reagent to a stirred mixture of an equimolar quantity of a dichloropyridine in THF with a catalytic amount of Ni(dppp)Cl₂ under a nitrogen atmosphere. The reaction mixture is maintained at 35-40°C for up to 20 hours.

Biological Activity and Mechanism of Action

This compound is a component of natural musk, which has a long history of use in traditional Chinese medicine for its purported anti-inflammatory and neuroprotective effects. However, research on the specific pharmacological activities and signaling pathways of isolated this compound is limited. Most studies have focused on muscone, the principal odoriferous and bioactive component of musk.

Further investigation is required to elucidate the distinct molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Visualizations

Experimental Workflow: Isolation and Synthesis

The following diagram illustrates a generalized workflow for obtaining this compound, combining both isolation from natural sources and a synthetic route.

Caption: Generalized workflow for obtaining this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. Further studies are encouraged to fully characterize its biological activities and potential therapeutic applications.

References

The Enigmatic Urinaceous Undertone: A Technical Guide to the Biological Significance of Muscopyridine in Animal Scents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscopyridine, a pyridine alkaloid found in the scent secretions of the male musk deer (Moschus moschiferus) and civet (Viverra civetta), has long been recognized for its contribution to the complex and potent aroma of natural musk. While the primary odorant, muscone, has been the subject of extensive research, the biological significance of this compound remains largely inferred. This technical guide synthesizes the current knowledge on this compound, detailing its chemical properties, analytical determination, and its likely, though not definitively proven, role in animal chemical communication. We present available data, propose experimental protocols to elucidate its function, and provide visualizations of relevant pathways and workflows to stimulate further research into this intriguing semiochemical.

Introduction

Chemical communication is a fundamental mode of interaction in the animal kingdom, mediating a vast array of behaviors from territorial marking to mate selection. The scent glands of many mammals produce complex mixtures of volatile and non-volatile compounds that convey information about the sender's species, sex, social status, and reproductive condition. Natural musk, a secretion from the preputial gland of the male musk deer, is one of the most renowned and historically significant animal-derived aromatic substances. While its primary constituent, muscone, is a powerful odorant, the characteristic "animalistic" and "urinaceous" notes are attributed to other minor components, most notably this compound.[1][2]

Despite its acknowledged contribution to the scent profile of musk, the specific biological role of this compound as a semiochemical is not well-established through direct experimental evidence. Its presence in the secretions of animals that heavily rely on olfactory cues for social and reproductive signaling strongly suggests a function in chemical communication. This guide aims to consolidate the existing information on this compound and to provide a framework for future research to unravel its biological significance.

Chemical and Physical Properties of this compound

This compound is a nitrogen-containing heterocyclic compound with a distinctive molecular structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N | --INVALID-LINK-- |

| Molecular Weight | 231.38 g/mol | --INVALID-LINK-- |

| Appearance | Oily liquid | --INVALID-LINK-- |

| Odor Profile | Pyridinic, urinaceous | --INVALID-LINK-- |

| Boiling Point | 138-143 °C at 2.2 mmHg | --INVALID-LINK-- |

| CAS Number | 501-08-6 | --INVALID-LINK-- |

Occurrence and Biosynthesis

This compound is a naturally occurring compound found in the glandular secretions of at least two mammalian species:

-

Musk Deer (Moschus moschiferus): It is a minor component of the preputial gland secretion of the male musk deer.[1][2] The secretion, known as musk, is a complex mixture of lipids, proteins, and volatile compounds.

-

Civet (Viverra civetta): this compound has also been identified in the perineal gland secretion of the civet.[1]

The biosynthetic pathway of this compound in these animals has not been elucidated. It is hypothesized to be derived from fatty acid metabolism, similar to other macrocyclic compounds found in animal secretions.

Biological Significance in Animal Scents: An Inferential Case

While direct experimental evidence is lacking, the biological context in which this compound is found provides strong inferential evidence for its role in chemical communication.

Role in Territorial Marking

Musk deer are solitary and territorial animals that use scent to mark their home ranges.[3] They deposit feces and urine at specific latrine sites and also use glandular secretions to leave olfactory signals.[4] The presence of this compound in the preputial gland secretion suggests it is a component of these scent marks, likely contributing to the signal that delineates territory and warns off intruders.

Potential Role in Reproductive Signaling

The secretion of musk by the male musk deer is associated with the rutting season and is believed to play a role in attracting females.[3] The complex chemical profile of musk, including the unique contribution of this compound, could convey information about the male's fitness, age, or reproductive status to potential mates.

Proposed Signaling Pathway and Receptor Interaction

The perception of chemical signals in mammals is primarily mediated by the main olfactory epithelium (MOE) and the vomeronasal organ (VNO). While the specific receptors for this compound are unknown, we can propose a hypothetical signaling pathway based on the current understanding of olfaction.

It is plausible that this compound, as a potential pheromone, could activate receptors in the VNO, leading to a signaling cascade that influences reproductive and social behaviors via the amygdala and hypothalamus. Alternatively, or in addition, it could be detected by olfactory receptors in the MOE, contributing to the conscious perception of the musk odor.

Recent research has identified specific olfactory receptors for muscone, namely MOR215-1 in mice and OR5AN1 in humans. While these receptors are primarily activated by macrocyclic ketones, it is possible that this compound could act as an allosteric modulator or a weak agonist at these or other, as yet unidentified, receptors.

Experimental Protocols

To date, a significant knowledge gap exists regarding the direct biological effects of this compound. The following sections outline detailed methodologies for key experiments that could elucidate its function.

Extraction and Quantification of this compound from Natural Musk

This protocol describes a standard method for the extraction and quantitative analysis of this compound from a musk sample using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Natural musk grains

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., deuterated pyridine derivative)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation: Accurately weigh approximately 50 mg of powdered musk grains into a glass vial.

-

Extraction: Add 1 mL of dichloromethane to the vial. Sonicate the mixture in an ice-water bath for 30 minutes.

-

Drying and Filtration: Filter the extract through a small column containing anhydrous sodium sulfate to remove any water.

-

Internal Standard: Add a known amount of the internal standard to the filtered extract.

-

GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 40-400.

-

-

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Proposed Protocol for Investigating Behavioral Responses to this compound

This proposed experiment aims to determine if this compound elicits a behavioral response in a model mammalian species, such as the mouse (Mus musculus).

Materials:

-

Adult male and female mice

-

Three-chamber social approach apparatus

-

Pure, synthesized this compound

-

Control substance (e.g., solvent vehicle)

-

Video recording and analysis software

Procedure:

-

Habituation: Individually habituate each mouse to the three-chamber apparatus for 10 minutes.

-

Stimulus Presentation: Place a small filter paper with a known concentration of this compound in one of the side chambers and a filter paper with the control substance in the other side chamber.

-

Test Phase: Place the test mouse in the central chamber and allow it to freely explore all three chambers for 10 minutes.

-

Data Collection: Record the entire session using an overhead video camera.

-

Analysis: Analyze the video recordings to quantify the following behavioral parameters:

-

Time spent in each chamber.

-

Number of entries into each chamber.

-

Time spent sniffing each filter paper.

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral responses to this compound and the control.

Conclusion and Future Directions

This compound remains an enigmatic component of animal scents. While its chemical properties and contribution to the odor of musk are well-documented, its specific biological functions are yet to be experimentally validated. The strong inferential evidence from its presence in the scent markings of territorial and reproductively active mammals provides a compelling rationale for further investigation.

Future research should focus on:

-

Behavioral studies: Conducting rigorous behavioral experiments with isolated this compound to determine its effects on attraction, aggression, and territoriality in relevant animal models.

-

Receptor screening: Systematically screening olfactory and vomeronasal receptors to identify the specific receptors that bind to this compound.

-

Electrophysiological studies: Performing electrophysiological recordings from olfactory sensory neurons to characterize their response to this compound.

-

Endocrine studies: Investigating the effects of this compound exposure on hormone levels, such as testosterone and luteinizing hormone.

Elucidating the biological significance of this compound will not only enhance our understanding of chemical communication in mammals but may also have applications in the development of novel fragrance ingredients and in the management and conservation of endangered species like the musk deer.

References

Unraveling the Molecular Architecture of Muscopyridine: An In-depth Guide to its Early Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first unveiled the chemical structure of muscopyridine, a nitrogenous constituent of natural musk. We will explore the early isolation techniques, the logical deductions that led to its proposed structure, and the definitive synthetic proof, presenting the available data in a clear, comparative format. This document is designed to provide a comprehensive historical and technical overview for professionals in chemical and pharmaceutical research.

Introduction: The Enigmatic Scent of Musk

Natural musk, obtained from the musk deer (Moschus moschiferus), has been a prized ingredient in traditional medicine and perfumery for centuries. Its complex aroma is primarily attributed to the macrocyclic ketone, muscone. However, early investigations into the non-ketonic components of musk led to the isolation of a unique pyridine derivative, which was named this compound. The journey to determine its molecular structure in the mid-20th century showcases a blend of classical chemical techniques and insightful biogenetic reasoning.

Initial Isolation and Physicochemical Characterization

The first successful isolation of this compound was reported in 1946 by Schinz, Ruzicka, Geyer, and Prelog. Their work laid the groundwork for all subsequent structural studies.

Experimental Protocol: Isolation from Natural Musk

The isolation procedure, as described by Prelog and coworkers, involved a multi-step extraction process to separate the basic components from the bulk of the musk oil.

Protocol:

-

Acid Extraction: 2 kg of crude musk was exhaustively extracted with an aqueous solution of tartaric acid followed by 10% hydrochloric acid. This step protonated the basic this compound, rendering it water-soluble and separating it from the neutral components like muscone.

-

Basification and Ether Extraction: The combined acidic aqueous extracts were made alkaline with potassium hydroxide (KOH). This deprotonated the this compound, allowing for its extraction into diethyl ether.

-

Distillation: The ether was removed by distillation, leaving a residue and an oil. Fractional distillation of this oil under reduced pressure yielded approximately 0.75 g of this compound, representing about 0.04% of the initial crude musk.[1]

Physicochemical Properties of Natural this compound

The isolated this compound was characterized by its physical and spectroscopic properties. The empirical formula was determined to be C₁₆H₂₅N.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅N | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 138-143 °C at 2.2 mmHg | [1] |

| Density (d²⁵) | 0.9669 g/cm³ | [1] |

| Refractive Index (n²⁵D) | 1.5206 | [1] |

| Optical Rotation ([α]²³D) | +17.4° | [1] |

| Derivatives | ||

| Picrolonate Melting Point | 208-209 °C | [1] |

The Path to Structure: Biogenetic Hypothesis and Spectroscopic Hints

In 1957, Biemann, Büchi, and Walker proposed a structure for this compound based on biogenetic considerations and spectroscopic data. They hypothesized that this compound might be biosynthetically related to muscone, which possesses a 15-membered carbon ring with a methyl group at the 3-position. This led them to propose a structure where a pyridine ring is fused to a large carbon ring, with a methyl group in a position analogous to that in muscone.

The ultraviolet (UV) absorption spectrum of this compound provided a crucial clue.

| Spectroscopic Data (in Ethanol) | Value | Reference |

| UV λmax | 267 mµ | [1] |

| log ε | 3.7 | [1] |

The UV absorption maximum at 267 mµ was characteristic of a β-substituted pyridine ring, supporting the proposed structural framework.

Definitive Proof: Total Synthesis of this compound

The ultimate confirmation of the proposed structure came from the total synthesis of (±)-muscopyridine by Biemann, Büchi, and Walker in 1957. The synthetic product was found to be identical to the natural compound in its physical and spectroscopic properties.

The multi-step synthesis commenced from the readily available macrocyclic ketone, cyclododecanone.

Figure 1: A simplified workflow of the total synthesis of (±)-muscopyridine as reported by Biemann, Büchi, and Walker in 1957.

Key Experimental Protocols in the Total Synthesis

The following are the core steps and methodologies employed in the landmark synthesis of this compound.

Step 1: Preparation of the Bicyclic Hydrocarbon (XIII)

-

Reaction: Stobbe condensation of cyclododecanone, followed by cyclization, decarboxylation, and Wolff-Kishner reduction.

-

Purpose: To construct the fused ring system that forms the backbone of this compound.

Step 2: Formation of Decamethylenepyridines (XVI and XVII)

-

Reagents: Hydrazoic acid, followed by dehydrogenation.

-

Protocol: The bicyclic hydrocarbon (XIII) was treated with hydrazoic acid. The resulting product was then dehydrogenated to yield a mixture of 2,3- and 2,6-decamethylenepyridines.

-

Purpose: To introduce the pyridine ring into the molecular framework.

Step 3: Synthesis of the Ketone (XXII)

-

Reactions: N-oxidation, rearrangement, hydrolysis, and Sarett oxidation.

-

Protocol: The mixture of decamethylenepyridines was oxidized to the corresponding N-oxides. The N-oxide of the 2,3-isomer (XVIII) was then subjected to a rearrangement, followed by hydrolysis and Sarett oxidation.

-

Purpose: To introduce a keto group at a specific position on the macrocyclic ring, which is necessary for the subsequent introduction of the methyl group.

Step 4: Synthesis of (±)-Muscopyridine (III)

-

Reactions: Direct methylation and Wolff-Kishner reduction.

-

Protocol: The ketone (XXII) was directly methylated to yield the monomethyl ketone (XXIII). A final Wolff-Kishner reduction of the ketone functionality furnished racemic this compound.

-

Purpose: To introduce the characteristic methyl group and complete the synthesis.

The synthetic (±)-muscopyridine was found to have identical infrared and ultraviolet absorption spectra, refractive index, and density to the natural, optically active this compound.[1] Furthermore, the racemic product was resolved, and the picrolonate of the synthetic dextrorotatory enantiomer did not depress the melting point of the picrolonate of the natural product, confirming the structural assignment.[1]

Degradation Studies in Structure Elucidation

While total synthesis provided the definitive proof, classical degradation studies were a cornerstone of natural product structure elucidation during this era. Although the 1957 paper by Biemann and colleagues emphasized the synthetic proof, dehydrogenation was a key step in their synthetic sequence to form the aromatic pyridine ring.

In the broader context of alkaloid chemistry of that time, other degradation methods would have been considered:

-

Hofmann Exhaustive Methylation and Elimination: This method was used to determine the nature of the nitrogen atom and the carbon skeleton attached to it by a series of methylation and elimination reactions.

-

Emde Degradation: A modification of the Hofmann degradation, particularly useful for quaternary ammonium salts.

-

Oxidative Degradation (e.g., with KMnO₄ or O₃): This technique was employed to break down the molecule into smaller, identifiable fragments, which could then be pieced together to deduce the original structure. For instance, oxidation of a pyridine ring can yield pyridine carboxylic acids, revealing the points of substitution.

Figure 2: The logical workflow illustrating the key steps in the structure elucidation of this compound.

Conclusion

The elucidation of the structure of this compound stands as a classic example of natural product chemistry in the mid-20th century. It demonstrates the power of combining insightful biogenetic hypotheses with the available spectroscopic data to propose a structure, which was then unequivocally confirmed by a rigorous total synthesis. This foundational work not only revealed the identity of a key component of natural musk but also showcased the evolving capabilities of organic synthesis in solving complex structural problems. The detailed experimental protocols and the logical progression from isolation to synthesis provide valuable insights for modern researchers in the fields of natural products, medicinal chemistry, and fragrance science.

References

Muscopyridine: A Technical Guide to its Role in the Complex Aroma of Natural Musk

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of muscopyridine, a key nitrogen-containing constituent of natural musk. While muscone is widely recognized as the primary odorant, this compound plays a crucial, synergistic role in defining the characteristic and sought-after animalic aroma of this valuable natural product. This document details the chemical properties, odor profile contribution, and analytical methodologies for this compound, offering a comprehensive resource for professionals in fragrance science, chemical analysis, and pharmacology.

Introduction to this compound

Natural musk, a secretion from the musk gland of the male musk deer (Moschus species), is a complex mixture of compounds. Its unique and potent aroma has been prized for centuries in perfumery and traditional medicine.[1] While the macrocyclic ketone, muscone, is the principal component responsible for the sweet, musky scent, other minor constituents are critical for the full olfactory profile.[2] Among these, this compound, a pyridine alkaloid, imparts a characteristic "animalistic" and "urinaceous" undertone, completing the complex and authentic aroma of natural musk.[3][4] Its presence is also a key marker for differentiating natural musk from synthetic substitutes.[3]

Chemical and Physical Properties

This compound is a macrocyclic pyridine derivative. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |

| Molecular Formula | C₁₆H₂₅N | |

| Molecular Weight | 231.38 g/mol | |

| Appearance | Colorless oil with a special odor | [5] |

| Concentration in Crude Musk | ~0.04% | [3] |

Role in the Odor Profile of Natural Musk

The overall scent of natural musk is a complex interplay of its various chemical constituents. Muscone provides the primary warm, sweet, and powdery notes. This compound, although present in much smaller quantities, significantly influences the overall perception of the musk aroma by adding depth and a distinct animalic character.

While a specific odor detection threshold for this compound is not widely reported in the literature, the methodology for its determination involves sensory panel testing using dynamic olfactometry.[6] For context, the detection threshold of the related musk compound, l-muscone, is 61 ppb in water.

Experimental Protocols

Extraction of this compound from Natural Musk

The following protocol is based on the classical acid-base extraction method for isolating alkaloids from natural products.[3]

Materials:

-

Crude musk grains

-

Diethyl ether

-

10% (w/v) Tartaric acid solution

-

10% (w/v) Hydrochloric acid (HCl) solution

-

Potassium hydroxide (KOH) solution (e.g., 10% w/v)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Exhaustive Extraction: Macerate the crude musk (e.g., 2 kg) and perform an exhaustive extraction with diethyl ether.

-

Acidic Extraction: Extract the ether solution repeatedly with a 10% tartaric acid solution, followed by a 10% HCl solution. Combine the aqueous acidic extracts.

-

Basification: Make the combined aqueous solution alkaline by the dropwise addition of a KOH solution until a pH of >10 is reached. This will deprotonate the this compound, making it soluble in organic solvents.

-

Back-Extraction: Extract the alkaline aqueous solution multiple times with fresh diethyl ether. Combine the ether extracts.

-

Drying: Dry the combined ether extract over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Filter the dried ether solution and remove the diethyl ether using a rotary evaporator. This will yield a residue and an oil.

-

Distillation: Purify the resulting oil by distillation to obtain this compound. From 2 kg of crude musk, approximately 0.75 g of this compound can be obtained.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the standard analytical technique for the identification and quantification of this compound in musk samples. The following is a general protocol that can be adapted for this purpose.[7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injection Volume: 1 µL.[7]

-

Inlet Temperature: 250 °C.[7]

-

Split Ratio: 10:1.[7]

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 10 min.

-

Ramp 1: Increase to 190 °C at a rate of 20 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 8 °C/min.

-

Final hold: 280 °C for 2 min.[7]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230 °C.[7]

-

Quadrupole Temperature: 150 °C.[7]

-

Mass Scan Range: m/z 50-550.[7]

-

Solvent Delay: 5 min.[7]

Sample Preparation:

-

Accurately weigh 50 mg of dry musk powder into a 1 mL flask.

-

Add dichloromethane to the mark and immerse for 10 minutes.

-

Sonicate in an ice-water bath for 30 minutes.

-

Filter the extract through a 0.22 µm filter.

-

Centrifuge the filtrate at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant for GC-MS analysis.[7]

Olfactory Signaling Pathway

The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[9] While the specific OR and subsequent downstream signaling cascade for this compound have not yet been definitively identified, a general mechanism for olfactory signal transduction is well-established.

Upon binding of an odorant to its specific OR, a conformational change in the receptor activates an associated G-protein (typically Gαolf). This activation leads to a cascade of intracellular events, culminating in the depolarization of the neuron and the transmission of an electrical signal to the olfactory bulb in the brain, where the odor is processed and perceived.

It is important to note that while this diagram illustrates the canonical cAMP-mediated pathway, other signaling mechanisms may be involved. Further research is required to identify the specific olfactory receptor(s) that bind this compound and to elucidate the precise downstream signaling events that contribute to its unique odor perception.

Conclusion

This compound is an essential, albeit minor, component of natural musk, contributing significantly to its complex and highly valued aroma. Its presence is a hallmark of authentic musk and its analysis is crucial for quality control and the detection of adulteration. The experimental protocols provided in this guide offer a foundation for the extraction and analysis of this important compound. While the general principles of its olfactory perception are understood, further research into its specific olfactory receptor interactions and signaling pathways will provide deeper insights into the molecular basis of its unique contribution to the scent of musk and could inform the development of novel fragrance ingredients.

References

- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. researchgate.net [researchgate.net]

- 6. cetjournal.it [cetjournal.it]

- 7. From non-targeted to targeted GC–MS metabolomics strategy for identification of TCM preparations containing natural and artificial musk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP7263355B2 - Olfactory receptors involved in musk scent perception and their uses - Google Patents [patents.google.com]

Spectroscopic Profile of Muscopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscopyridine, a significant constituent of natural musk, has long been of interest in the fields of perfumery and traditional medicine.[1] Its unique aromatic and structural properties necessitate a thorough understanding of its spectroscopic characteristics for identification, synthesis, and potential therapeutic development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and logical workflows for its structural elucidation. While specific experimental spectra for this compound are not widely published, this guide compiles its known physical properties and presents expected spectroscopic data based on its molecular structure and data from analogous compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for the interpretation of spectroscopic results.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅N | [2][3] |

| Molecular Weight | 231.38 g/mol | [2][3] |

| Monoisotopic Mass | 231.1987 u | [3] |

| Boiling Point | 138-143 °C at 2.2 mmHg | [2] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its known structure, which consists of a pyridine ring fused to a large aliphatic macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the macrocyclic chain.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | Aromatic H (α to N) |

| ~ 7.5 - 7.7 | t | 1H | Aromatic H (γ to N) |

| ~ 7.1 - 7.3 | d | 1H | Aromatic H (β to N) |

| ~ 2.5 - 2.8 | m | 4H | -CH₂- adjacent to pyridine |

| ~ 1.2 - 1.8 | m | ~20H | Aliphatic -CH₂- |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within this compound.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 150 - 160 | Aromatic C (α to N) |

| ~ 135 - 140 | Aromatic C (γ to N) |

| ~ 120 - 125 | Aromatic C (β to N) |

| ~ 30 - 40 | -CH₂- adjacent to pyridine |

| ~ 20 - 30 | Aliphatic -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyridine ring and the C-H bonds of the aliphatic chain.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1585 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1500 - 1400 | Medium-Strong | C=C stretching (pyridine ring) |

| 1470 - 1450 | Medium | CH₂ bending |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the key expected peak is the molecular ion peak.

| m/z (Predicted) | Ion |

| 231 | [M]⁺ |

| 232 | [M+1]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Set the spectral width to approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Process the data to display the spectrum in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Filter the solution if any particulate matter is present.

-

-

Instrument Parameters (for GC-MS with Electron Ionization - EI):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Visualization of Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to the structural elucidation of this compound.

Caption: General workflow for compound identification using spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of this compound.

References

Unveiling the Pharmacological Potential of Muscopyridine: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscopyridine, a nitrogen-containing macrocyclic compound, is a recognized constituent of natural musk, a substance with a long history in traditional medicine for its purported therapeutic effects. While modern research has begun to elucidate the pharmacological activities of musk's primary component, muscone, the specific biological roles of this compound remain largely unexplored. This technical guide synthesizes the currently available information on this compound, highlighting its chemical nature and its association with the broader pharmacological profile of natural musk. It also underscores the significant gaps in the scientific literature regarding its specific mechanisms of action, quantitative efficacy, and associated signaling pathways. This document serves as a foundational resource for researchers and drug development professionals interested in the untapped potential of this unique natural product.

Introduction

Natural musk, obtained from the scent glands of the male musk deer, has been utilized for centuries in traditional medicine for its perceived anti-inflammatory, neuroprotective, and cardioprotective properties.[1] Chemical analysis of natural musk has identified several key components, with the macrocyclic ketone muscone being the most abundant and well-studied.[2] However, another intriguing, albeit less concentrated, constituent is the pyridine alkaloid, this compound.[3]

Despite its identification and synthesis, the specific pharmacological activities of this compound remain a significant lacuna in the scientific literature.[1] The majority of research has focused on the effects of the whole musk extract or isolated muscone, leaving the individual contribution of this compound to the overall therapeutic profile of musk largely a matter of speculation. This guide aims to consolidate the existing, albeit limited, information on this compound and to clearly delineate the areas where further research is critically needed.

Chemical and Physical Properties

This compound is a macrocyclic pyridine derivative. Its synthesis and the synthesis of its analogs have been reported in the literature, providing a basis for future pharmacological investigations.[1] However, detailed studies on the structure-activity relationships of this compound and its derivatives are currently lacking.

Potential Pharmacological Activities (Inferred)

While direct pharmacological studies on this compound are scarce, its presence in natural musk suggests it may contribute to the known therapeutic effects of this complex substance. The following sections discuss the established pharmacological activities of natural musk, with the caveat that the specific role of this compound in these activities has not been definitively determined.

Anti-Inflammatory Activity

Natural musk has demonstrated anti-inflammatory properties in various studies.[4][5] In vitro anti-inflammatory tests have been conducted on natural and artificial musk, with natural musk showing activity at a starting concentration of 0.025 mg/mL.[4] However, these studies analyze the complex mixture and do not isolate the effect of this compound.

Neuroprotective Effects

The neuroprotective effects of musk and its primary component, muscone, are areas of active investigation.[2] These effects are attributed to various mechanisms, including anti-apoptotic and anti-inflammatory actions. While it is plausible that this compound could contribute to these neuroprotective properties, there is currently no direct experimental evidence to support this hypothesis.

Cardiovascular Effects

Musk and muscone have been reported to exert effects on the cardiovascular system.[2] The complexity of musk's composition makes it difficult to attribute these effects to a single component. The potential cardiovascular activities of this compound remain an open area for research.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant absence of quantitative pharmacological data for this compound. Key metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, which are crucial for evaluating the potency and efficacy of a compound, have not been reported for this compound in the context of specific biological targets or cellular assays. This lack of data is a major impediment to understanding its potential therapeutic value.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating the pharmacological activities of this compound are not available in the current body of scientific literature. While methods for the synthesis of this compound and its analogs have been published, these studies do not include pharmacological evaluations.[1] Research on the anti-inflammatory activity of natural musk provides general methodologies, such as in vitro assays using macrophage cell lines, but these protocols are not specific to the investigation of this compound.[4]

Signaling Pathways

The signaling pathways modulated by natural musk and muscone are beginning to be understood. However, there is no direct evidence to implicate this compound in the modulation of any specific signaling pathways. Elucidating the molecular targets and downstream signaling cascades affected by this compound is a critical next step for future research.

Future Directions and Conclusion

The information available on this compound is currently limited to its identity as a component of natural musk and its chemical synthesis. There is a clear and significant need for dedicated pharmacological studies to uncover the specific biological activities of this compound.

Future research should focus on:

-

In vitro screening: Evaluating the anti-inflammatory, neuroprotective, and cardiovascular effects of purified this compound using relevant cell-based assays.

-

Quantitative analysis: Determining key pharmacological parameters such as IC50 and EC50 values to assess its potency and efficacy.

-

Mechanism of action studies: Identifying the molecular targets and signaling pathways through which this compound exerts its effects, should any be discovered.

-

In vivo studies: Investigating the pharmacological effects of this compound in appropriate animal models to assess its potential therapeutic utility and safety profile.

-

Structure-activity relationship studies: Exploring the pharmacological activities of synthesized this compound analogs to identify key structural features for biological activity.

References

- 1. [Synthesis of this compound and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative physicochemical properties and anti-inflammatory activity of natural and artificial musk for quality evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Animalistic Character of Musk: A Technical Guide to the Role of Muscopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical and biological underpinnings of the animalistic character of musk, with a specific focus on the pivotal contribution of muscopyridine. While muscone is widely recognized as the primary odorant of musk, it is the synergistic interplay with minor components, particularly the nitrogen-containing alkaloid this compound, that imparts the complex, urinaceous, and deeply animalistic notes characteristic of natural musk. This document provides a comprehensive overview of the current understanding, including quantitative data on relevant musk compounds, detailed experimental protocols for their analysis, and a depiction of the underlying signaling pathways.

Chemical and Olfactory Properties of Key Musk Odorants

Natural musk, a secretion from the musk deer (Moschus moschiferus), is a complex mixture of compounds. The quintessential musk aroma is primarily attributed to macrocyclic ketones, with (R)-(-)-muscone being the most abundant. However, the presence of other compounds, such as this compound, is crucial for the full, rich, and often described "animalistic" scent profile.

Muscone: A 15-membered macrocyclic ketone, (R)-(-)-muscone, is the principal component of natural musk, typically found in concentrations of 0.5% to 2%. It possesses a powerful, warm, and sweet musk odor.

This compound: A unique metapyridinophane, this compound is present in much smaller quantities in natural musk (approximately 0.04%).[1] Its chemical structure, containing a pyridine ring within a macrocyclic framework, is responsible for the distinct pyridinic and urinaceous undertones that complete the animalistic character of musk.[1] The presence of this compound is a key marker for differentiating natural musk from synthetic alternatives.[1]

Quantitative Analysis of Musk Odorants

| Compound | Parameter | Value | Reference |

| This compound | Concentration in Natural Musk | ~0.04% | [1] |

| Odor Detection Threshold | Data not available | ||

| EC50 for OR5AN1 (human) | Data not available | ||

| EC50 for MOR215-1 (mouse) | Data not available | ||

| (R)-(-)-Muscone | Concentration in Natural Musk | 0.5% - 2% | |

| Odor Detection Threshold (in water) | 61 ppb | [2] | |

| EC50 for OR5AN1 (human) | 12.5 µM | [3] | |

| EC50 for MOR215-1 (mouse) | ~0.5 µM | [3] | |

| (S)-(+)-Muscone | Odor Detection Threshold (in water) | 233 ppb | [2] |

| Musk Ketone | EC50 for OR5AN1 (human) | 0.79 µM | [3] |

| Musk Xylol | EC50 for OR5AN1 (human) | 16.7 µM | [3] |

Experimental Protocols

This section details the methodologies for the isolation, identification, and sensory characterization of this compound, as well as the in vitro assessment of musk odorant interactions with their olfactory receptors.

Isolation and Identification of this compound from Natural Musk

Protocol:

-

Extraction: A sample of natural musk is exhaustively extracted with an aqueous solution of 10% tartaric acid and 10% hydrochloric acid. This protonates the basic this compound, rendering it water-soluble.

-

Filtration: The aqueous extract is filtered to remove insoluble materials.

-

Basification: The filtered aqueous solution is made alkaline with potassium hydroxide (KOH) to deprotonate the this compound, making it soluble in organic solvents.

-

Solvent Extraction: The alkaline solution is then extracted with diethyl ether.

-

Concentration: The ether is distilled off, leaving a residue and an oil.

-

Distillation: The oil is distilled to yield purified this compound.[1]

-

Identification (GC-MS): The isolated compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is applied to separate the components of the musk extract.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a characteristic fragmentation pattern and a molecular ion peak corresponding to its molecular weight, confirming its identity.

-

References

Identification of Muscopyridine in Civet Secretions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of muscopyridine, a nitrogen-containing heterocyclic compound, in the perineal gland secretions of the civet (family Viverridae). While more commonly associated with the musk deer, this compound has also been identified as a minor constituent of civet musk, contributing to its complex olfactory profile.[1][2] This document outlines the current knowledge on the quantitative presence of this compound, detailed experimental protocols for its isolation and identification, and a speculative look into its biosynthesis.

Quantitative Data

| Compound | Source | Concentration (% of crude secretion) | Method of Analysis |

| This compound | Musk Deer (Moschus spp.) | ~0.04% | Acid-Base Extraction & Distillation |

| Civetone | African Civet (Civettictis civetta) | 54.5 - 69.71% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Normuscone | Small Indian Civet (Viverricula indica) | 52.1 ± 5.9 µg/mg (male) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Table 1: Quantitative analysis of key compounds in animal secretions. Note the absence of specific quantitative data for this compound in civet.

Experimental Protocols

The identification of this compound in civet secretions involves a multi-step process encompassing extraction, isolation, and characterization.

Classical Isolation of this compound (Adapted from Prelog et al.)

This protocol, originally developed for the isolation of this compound from crude musk, can be adapted for civet secretions.[1][2]

-

Initial Extraction:

-

Begin with a known quantity of crude civet secretion.

-

Perform an exhaustive extraction with diethyl ether. This will dissolve the organic components of the secretion, including this compound.

-

-

Acid-Base Extraction:

-

The ether extract is then subjected to an aqueous solution of 10% hydrochloric acid (HCl) and tartaric acid. This compound, being a basic compound, will be protonated and move into the acidic aqueous layer.

-

The aqueous layer is separated from the ether layer.

-

The acidic aqueous solution is then made alkaline by the addition of potassium hydroxide (KOH). This deprotonates the this compound, making it soluble in organic solvents again.

-

The now alkaline aqueous solution is extracted again with diethyl ether. The this compound will partition back into the ether layer.

-

-

Purification:

-

The ether is distilled off from the extract, leaving a residue of oil containing the crude this compound.

-

The resulting oil is then purified by distillation to yield pure this compound.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures like civet secretions.

-

Sample Preparation:

-

A small amount of the civet secretion is dissolved in a suitable organic solvent such as hexane or dichloromethane.[3]

-

The solution is then filtered to remove any particulate matter.

-

-

GC-MS Parameters (Illustrative):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/minute.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

The resulting mass spectrum of the eluted compound is compared with a known standard of this compound or with spectral libraries (e.g., NIST, Wiley) for positive identification.

-

Biosynthesis of this compound (Speculative)

The precise biosynthetic pathway of this compound in civets or musk deer has not been elucidated. However, based on the known biosynthesis of other pyridine alkaloids in nature, a hypothetical pathway can be proposed. Pyridine alkaloids are often derived from precursors such as aspartic acid and various amino acids.[4]

The following diagram illustrates a speculative biosynthetic pathway for this compound, drawing parallels with the formation of the pyridine ring in other natural products. This pathway is hypothetical and requires experimental validation.

Biological Activity and Signaling Pathways

The pharmacological activities of natural musk, which contains this compound, have been a subject of interest in traditional medicine.[5] Studies on musk constituents have suggested potential anti-inflammatory and immunomodulatory effects. However, the specific biological signaling pathways through which this compound exerts its effects have not yet been delineated. Further research is required to understand the molecular targets and mechanisms of action of this compound, which could open avenues for its application in drug development.

Conclusion

The identification of this compound in civet secretions presents an interesting area of research for natural product chemists, pharmacologists, and professionals in the fragrance and pharmaceutical industries. While methods for its isolation and detection are established, there remain significant gaps in our understanding of its quantitative presence in civets, its precise biosynthetic pathway, and its specific biological activities. The protocols and information presented in this guide provide a solid foundation for further investigation into this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine alkaloids - Wikipedia [en.wikipedia.org]

- 3. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (R)-(+)-Muscopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract